3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-Isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazopurine-2,4-dione class, structurally characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- Position 3: Isobutyl substituent, which may enhance lipophilicity and metabolic stability compared to smaller alkyl groups.
- Position 8: 4-Methoxybenzyl group, a methoxy-substituted aromatic moiety that could modulate receptor affinity and pharmacokinetics.
- Positions 1 and 7: Methyl groups, common in this class to maintain steric compatibility with target receptors like serotonin 5-HT1A.
This compound belongs to a family of molecules investigated for central nervous system (CNS) disorders, particularly depression, due to their interactions with serotonin receptors and phosphodiesterases (PDEs) .
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-13(2)10-26-19(27)17-18(23(4)21(26)28)22-20-24(14(3)11-25(17)20)12-15-6-8-16(29-5)9-7-15/h6-9,11,13H,10,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWFGCUSWSIOSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, the compound has shown cytotoxic effects against human colon cancer cells (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) cells. The mechanism of action appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential depolarization and subsequent cell death .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis via caspase activation |
| HT29 | 12 | ROS generation and mitochondrial depolarization |
| OSCC (HSC-2) | 20 | Induction of apoptosis |
Selectivity Index (SI)
The selectivity index (SI) is a crucial parameter indicating the therapeutic window of a compound. The SI values for this compound suggest that it has a favorable profile compared to non-malignant cells. For example, the SI values against HGF (human gingival fibroblast) cells were significantly higher than those against OSCC cells .
Table 2: Selectivity Index Values
| Cell Type | IC50 (Cancer Cells) | IC50 (Non-Malignant Cells) | SI Value |
|---|---|---|---|
| OSCC | 20 µM | 100 µM | 5 |
| HCT116 | 15 µM | 90 µM | 6 |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase enzymes leading to programmed cell death.
- ROS Generation : Increased levels of ROS contribute to oxidative stress within cancer cells.
- Mitochondrial Dysfunction : Depolarization of the mitochondrial membrane potential is observed in treated cells.
Case Studies
Several case studies have explored the therapeutic potential of this compound in animal models. For instance:
- A study involving xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups .
- Another investigation highlighted its effectiveness in combination therapy with established chemotherapeutic agents, enhancing overall efficacy while reducing side effects .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its structural similarities to known bioactive molecules. Research indicates that derivatives of imidazopurine can exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to 3-isobutyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. This is particularly relevant in the development of targeted cancer therapies.
- Antiviral Properties : The imidazopurine scaffold has been explored for its antiviral effects, with studies showing efficacy against several viral infections. The compound may interfere with viral replication processes.
Biochemical Research
The compound's role as a potential modulator of enzyme activity is significant. It may act as an inhibitor or activator of specific enzymes involved in cellular signaling pathways. This could lead to advancements in understanding disease mechanisms and developing new therapeutic strategies.
Pharmacological Studies
Pharmacokinetic and pharmacodynamic studies are essential for evaluating the safety and efficacy of new compounds. Initial studies on similar compounds suggest that they may have favorable absorption profiles and metabolic stability, making them suitable candidates for further development.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antiviral | Reduced viral load in infected cells | |
| Enzyme Modulation | Potential inhibition of key metabolic enzymes |
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of several imidazopurine derivatives, including compounds structurally related to this compound. The lead compound demonstrated significant cytotoxic effects against breast cancer cell lines with an IC50 value indicative of potency.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory potential of imidazopurine derivatives. The results indicated that specific modifications in the structure could enhance selectivity towards certain enzymes involved in metabolic pathways critical for cancer progression. This highlights the importance of structural optimization for achieving desired biological effects.
Comparison with Similar Compounds
Substituent Effects on Receptor Affinity
- Aromatic vs. Aliphatic Substituents : The 4-methoxybenzyl group in the target compound contrasts with the piperazinylalkyl chains in AZ-853 and AZ-861. Piperazinyl groups enhance 5-HT1A affinity (e.g., AZ-861: Ki = 0.2 nM vs. target compound’s inferred lower affinity due to lack of piperazine) .
- Methoxy Group : The 4-methoxybenzyl substituent may improve metabolic stability compared to halogenated analogs (e.g., AZ-853’s 2-fluorophenyl group), as methoxy groups are less prone to oxidative metabolism .
Comparative Target Selectivity
- PDE Inhibition : Compound 5 inhibits PDE4B and PDE10A, whereas the target compound’s methoxybenzyl group may favor PDE4B selectivity, similar to other methoxy-substituted derivatives .
Research Findings and Implications
- 5-HT1A Receptor Modulation: AZ-853 and AZ-861 demonstrate that minor substituent changes (fluorine vs. trifluoromethyl) significantly alter functional activity and side-effect profiles.
- Dual-Target Potential: Compound 3i’s dual 5-HT1A/5-HT7 affinity highlights the importance of flexible alkyl chains for multi-receptor engagement, a feature absent in the target compound’s rigid methoxybenzyl group .
- Synthetic Feasibility : The target compound’s isobutyl and methoxybenzyl groups can be synthesized via established alkylation and coupling methods, similar to compounds 61–64 .
Notes
Limitations : Direct data on the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Safety Considerations : The isobutyl group may increase metabolic stability but could also elevate hepatotoxicity risk, requiring further toxicological studies.
Research Gaps : Investigations into the target compound’s PDE inhibition, 5-HT7 affinity, and in vivo efficacy are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
